molecular formula C17H10N4O7S B15009939 5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15009939
M. Wt: 414.4 g/mol
InChI Key: PXSABYMYBADMIU-UHFFFAOYSA-N
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Description

5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group, a phenylmethylidene group, and a sulfanylidene diazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the dinitrophenoxy and phenylmethylidene intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The phenyl and dinitrophenoxy groups can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a dinitrophenoxy group and a sulfanylidene diazinane core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H10N4O7S

Molecular Weight

414.4 g/mol

IUPAC Name

5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H10N4O7S/c22-15-12(16(23)19-17(29)18-15)7-9-1-4-11(5-2-9)28-14-6-3-10(20(24)25)8-13(14)21(26)27/h1-8H,(H2,18,19,22,23,29)

InChI Key

PXSABYMYBADMIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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